1.3-Bis(2,6-diisopropylphenyl)imidazolium chloride, also known as 1,3-BDIP, is a well-studied ionic liquid () that finds applications in various scientific research fields due to its unique properties. Here's a closer look at its specific research applications:
1,3-BDIP serves as a precursor for N-heterocyclic carbenes (NHCs) (), which are efficient and versatile organocatalysts in various organic transformations. When combined with a transition metal like palladium, 1,3-BDIP forms a highly active catalyst for cross-coupling reactions, particularly for the coupling of pyridyl halides with aryl boronic acids. This specific application has been reported in the journal Tetrahedron ().
,3-BDIP exhibits potential applications in the development of functional materials like ionic liquids and ionic polymers. Its unique ionic structure and tunable properties make it a promising candidate for designing electrolytes in batteries and fuel cells, as well as for creating self-healing materials and lubricants with specific properties.
Beyond catalysis and material science, 1,3-BDIP is being explored in other research areas, including:
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride is a prominent compound in organic chemistry, particularly known for its role as a precursor to N-heterocyclic carbenes. It possesses the molecular formula C27H37ClN2 and a molecular weight of 425.06 g/mol. The compound appears as a white to light yellow crystalline powder and is slightly soluble in water, while being more soluble in organic solvents like methanol . Its hygroscopic nature necessitates careful storage in a cool, dry environment.
This compound is primarily utilized in the synthesis of various NHC (N-heterocyclic carbene) complexes. For instance, it serves as a reagent in the formation of NHC Copper(I) complexes, which are noted for their luminescent properties and potential applications in organic light-emitting diodes. Additionally, it is involved in synthesizing the methyl ester derivative of the drug Vadimezan, specifically 5,6-Dimethyl-9-oxo-9H-xanthene-4-acetic acid methyl ester .
The synthesis of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride typically involves the reaction of 2,6-diisopropylphenyl aniline with imidazolium salts under controlled conditions. The process may vary based on specific experimental setups but generally ensures high purity and yield. The compound can also be generated through other synthetic routes involving N-heterocyclic carbene precursors .
The applications of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride are diverse:
Research into the interactions of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride has shown its ability to form stable complexes with transition metals, enhancing catalytic activity in various reactions. These interactions are crucial for understanding its role as a catalyst and its potential applications in material science and pharmaceuticals .
Several compounds exhibit structural or functional similarities to 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1,3-Di(2,6-diisopropylphenyl)imidazolium chloride | Similar imidazolium structure | Enhanced stability and solubility |
1-(2,6-Diisopropylphenyl)-3-methylimidazolium chloride | Contains a methyl group at position 1 | Different electronic properties |
1-(2-Ethylphenyl)-3-(2,6-diisopropylphenyl)imidazolium chloride | Ethyl group substitution at position 1 | Potentially altered reactivity due to steric effects |
The uniqueness of 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride lies in its specific steric and electronic properties that enhance its effectiveness as a catalyst and pharmaceutical intermediate. Its application in luminescent materials further distinguishes it from other similar compounds.
Corrosive;Acute Toxic;Irritant;Environmental Hazard